N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide
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Overview
Description
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring and the sulfonyl group in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-propoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for diseases where thiadiazole derivatives have shown efficacy.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the sulfonamide and thiazole moieties and exhibit similar biological activities.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide is unique due to the combination of the thiadiazole ring and the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H15N3O4S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C13H15N3O4S2/c1-3-7-20-10-6-4-5-9(8-10)11(17)14-12-15-16-13(21-12)22(2,18)19/h4-6,8H,3,7H2,1-2H3,(H,14,15,17) |
InChI Key |
UQSFTTWWMHDBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
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